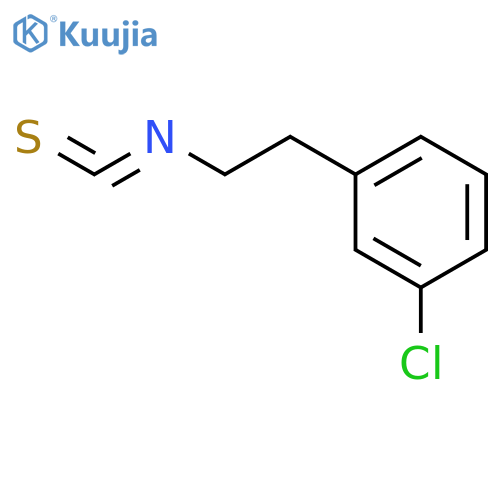Cas no 442689-72-7 (BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)-)

442689-72-7 structure
商品名:BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)-
CAS番号:442689-72-7
MF:C9H8ClNS
メガワット:197.684519767761
MDL:MFCD09901294
CID:3368390
PubChem ID:18766916
BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)- 化学的及び物理的性質
名前と識別子
-
- BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)-
- MFCD09901294
- AKOS006310835
- 1-chloro-3-(2-isothiocyanatoethyl)benzene
- SCHEMBL4701003
- 442689-72-7
- 2-(3-Chlorophenyl)ethylisothiocyanate; 97%
- (3-Chloroophenyl)ethylisothiocyanate
- 2-(3-CHLOROPHENYL)ETHYLISOTHIOCYANATE
-
- MDL: MFCD09901294
- インチ: InChI=1S/C9H8ClNS/c10-9-3-1-2-8(6-9)4-5-11-7-12/h1-3,6H,4-5H2
- InChIKey: UWOJLNPTNAQPSQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)Cl)CCN=C=S
計算された属性
- せいみつぶんしりょう: 197.0065981Da
- どういたいしつりょう: 197.0065981Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 44.5Ų
BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB261134-5 g |
2-(3-Chlorophenyl)ethylisothiocyanate; 97% |
442689-72-7 | 5 g |
€202.10 | 2023-07-20 | ||
| abcr | AB261134-10 g |
2-(3-Chlorophenyl)ethylisothiocyanate; 97% |
442689-72-7 | 10 g |
€312.70 | 2023-07-20 | ||
| abcr | AB261134-10g |
2-(3-Chlorophenyl)ethylisothiocyanate, 97%; . |
442689-72-7 | 97% | 10g |
€312.70 | 2025-02-19 | |
| abcr | AB261134-2 g |
2-(3-Chlorophenyl)ethylisothiocyanate; 97% |
442689-72-7 | 2 g |
€127.80 | 2023-07-20 | ||
| abcr | AB261134-5g |
2-(3-Chlorophenyl)ethylisothiocyanate, 97%; . |
442689-72-7 | 97% | 5g |
€202.10 | 2025-02-19 | |
| abcr | AB261134-2g |
2-(3-Chlorophenyl)ethylisothiocyanate, 97%; . |
442689-72-7 | 97% | 2g |
€127.80 | 2025-02-19 |
BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)- 関連文献
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
442689-72-7 (BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)-) 関連製品
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:442689-72-7)BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)-

清らかである:99%
はかる:5g
価格 ($):294.0